N~1~,N~2~-bis(3-phenylpropyl)phthalamide

Description

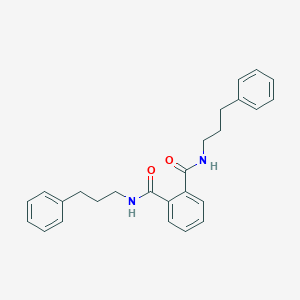

N¹,N²-Bis(3-phenylpropyl)phthalamide is a symmetric phthalamide derivative featuring two 3-phenylpropyl substituents on the phthalic acid diamide backbone.

Properties

Molecular Formula |

C26H28N2O2 |

|---|---|

Molecular Weight |

400.5 g/mol |

IUPAC Name |

1-N,2-N-bis(3-phenylpropyl)benzene-1,2-dicarboxamide |

InChI |

InChI=1S/C26H28N2O2/c29-25(27-19-9-15-21-11-3-1-4-12-21)23-17-7-8-18-24(23)26(30)28-20-10-16-22-13-5-2-6-14-22/h1-8,11-14,17-18H,9-10,15-16,19-20H2,(H,27,29)(H,28,30) |

InChI Key |

HLONHMVUVAVESZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2C(=O)NCCCC3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2C(=O)NCCCC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Receptor 2: N¹,N²-Bis((1S,2S)-1-(4-phenylbutylcarbamoyl)-2-methylbutyl)phthalamide

Rivaroxaban Phthalamide Dimer

N¹,N²-Bis(3-((3-hydroxynaphthalen-2-yl)methylene-amino)propyl)phthalamide (H₄L)

- Structural Differences : Features hydroxynaphthyl Schiff base substituents, enabling metal coordination .

- Applications : Forms stable complexes with Cr(III), Fe(III), and Cu(II), suggesting the target compound’s phenylpropyl groups may limit metal-binding efficacy compared to H₄L’s chelating sites .

Pharmacological Analogs

N,N-Bis(3-phenylpropyl)ethylamine

- Structural Differences : Replaces the phthalamide core with an ethylamine backbone .

- Pharmacology : Acts as a smooth muscle relaxant via H3-receptor antagonism .

- Key Insight : The phenylpropyl moiety is critical for receptor interaction, but the phthalamide’s rigidity and hydrogen-bonding capacity may alter bioavailability compared to the flexible ethylamine derivative.

3-Phenylpropyl H3-Receptor Antagonists

- Activity : Para-chlorinated 3-phenylpropyl derivatives exhibit potent H3-receptor selectivity .

- Comparison : The target compound’s lack of electronegative substituents (e.g., Cl) may reduce receptor affinity but improve metabolic stability.

Material Science Analogs

3-Chloro-N-phenyl-phthalimide

- Structural Differences : Substitutes one amide group with chlorine, enhancing reactivity for polymerization .

- Applications: Serves as a monomer for polyimides, whereas the target compound’s bis-amide structure may favor hydrogen-bonded networks in materials .

Data Tables

Table 1: Physical and Structural Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.